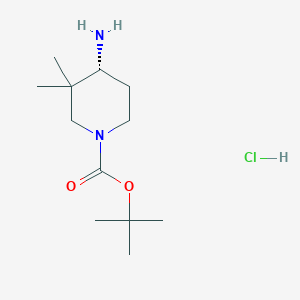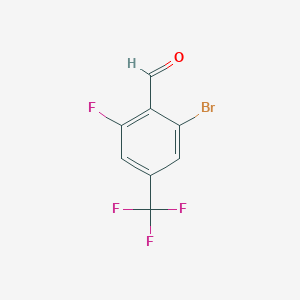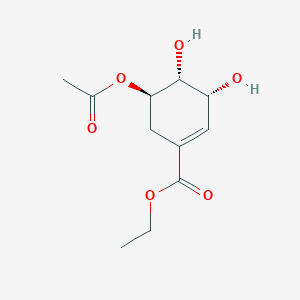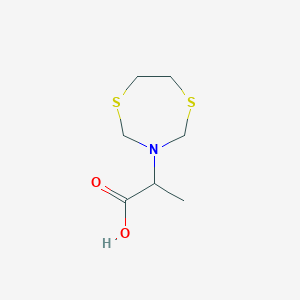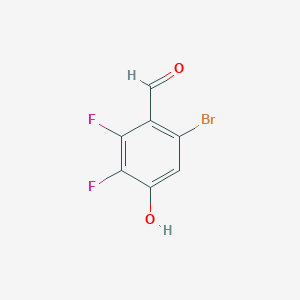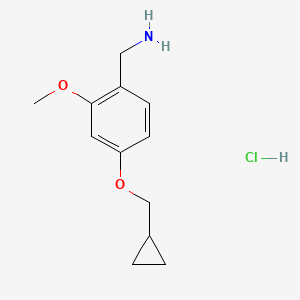
4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride is a chemical compound that has garnered attention in the field of medical research due to its potential therapeutic effects. It is known for its high affinity for the 5-HT2A receptor, making it a selective serotonin receptor agonist.
科学的研究の応用
4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its interactions with serotonin receptors.
Medicine: Potential therapeutic agent due to its selective serotonin receptor agonist properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Safety and Hazards
The safety data sheet for 4-Cyclopropylmethoxy-2-methoxybenzylamine hydrochloride indicates that it can cause severe skin burns and eye damage . It’s important to handle this compound with care, using appropriate personal protective equipment and following safe laboratory practices. In case of exposure, immediate medical attention is required .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyclopropylmethoxy-2-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is then converted to an amine group through reductive amination.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzylamine derivatives.
作用機序
The mechanism of action of 4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. By binding to this receptor, the compound can modulate serotonin signaling pathways, which are involved in various physiological processes, including mood regulation and perception.
類似化合物との比較
Similar Compounds
- 4-Methoxybenzylamine hydrochloride
- 2-Methoxybenzylamine hydrochloride
- Cyclopropylmethoxybenzylamine hydrochloride
Uniqueness
4-Cyclopropylmethoxy-2-methoxy-benzylamine hydrochloride is unique due to its specific structural features, such as the cyclopropylmethoxy and methoxy groups, which contribute to its high affinity for the 5-HT2A receptor. This makes it a valuable compound for research in serotonin receptor modulation.
特性
IUPAC Name |
[4-(cyclopropylmethoxy)-2-methoxyphenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-12-6-11(5-4-10(12)7-13)15-8-9-2-3-9;/h4-6,9H,2-3,7-8,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPBRZIMUMQBBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2CC2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
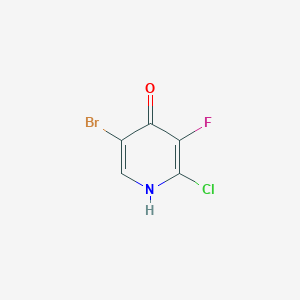

![2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride](/img/structure/B1383944.png)
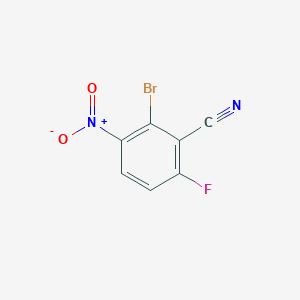
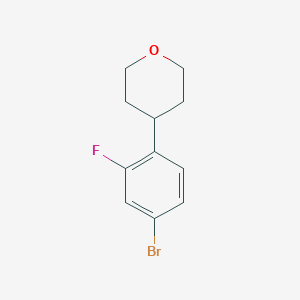
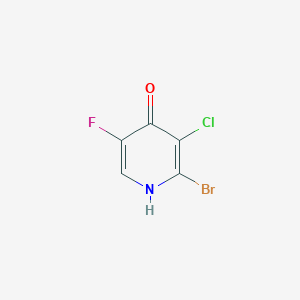
![7-(Iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B1383949.png)
